molecular formula C15H19NO3 B2731889 Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126161-57-5

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2731889
CAS No.: 2126161-57-5
M. Wt: 261.321
InChI Key: LBLJHKOVKAWICR-UHFFFAOYSA-N
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Description

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with the molecular formula C15H19NO3 It is characterized by a bicyclic structure that includes an oxygen and nitrogen atom, making it a member of the azabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a phenyl-substituted azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • 1-tert-butoxycarbonyl-3,4-epoxypyrrolidine

Uniqueness

Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its phenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(17)16-9-12-15(10-16,18-12)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLJHKOVKAWICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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